molecular formula C15H20N2O2 B3051140 Tryptophan butyl ester CAS No. 31338-08-6

Tryptophan butyl ester

Cat. No. B3051140
CAS RN: 31338-08-6
M. Wt: 260.33 g/mol
InChI Key: YBWXYSUDFGURNJ-ZDUSSCGKSA-N
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Description

Tryptophan butyl ester is a derivative of the amino acid tryptophan . It contains a total of 40 bonds, including 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 primary aliphatic amine, and 1 Pyrrole .


Synthesis Analysis

The synthesis of tryptophan butyl ester involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of tryptophan butyl ester is characterized by its indole moiety, which is composed of a benzene ring fused to a pyrrole ring . This makes tryptophan unique among the 20 common amino acids. The indole side chain of tryptophan enables unique biochemical interactions .


Chemical Reactions Analysis

The chemical reactions involving tryptophan butyl ester are characterized by the unique properties of the tryptophan residue. For instance, the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations), a phenomenon known as the cation–π interaction . This interaction is key in many biochemical processes .


Physical And Chemical Properties Analysis

Tryptophan, the parent compound of tryptophan butyl ester, is unique in terms of its physico-chemical properties. It is considered as an aromatic residue and is the only amino acid with a side chain possessing two hydrocarbon rings fused together to make a larger flat structure called an indole .

Scientific Research Applications

1. Chromatographic Analysis

Tryptophan butyl ester is used in the direct esterification of protein amino acids, facilitating their analysis through gas-liquid chromatography. This process allows for the rapid derivatization and analysis of protein amino acids, enhancing the understanding of their composition and characteristics (Roach & Gehrke, 1969).

2. Study of Thermal Decomposition

Research into tryptophan derivatives like tryptophan methyl ester offers insights into their thermal decomposition mechanisms. Understanding these mechanisms is crucial in the synthesis and stability evaluation of pharmaceutical compounds derived from tryptophan (Justino et al., 2021).

3. Photochemical Studies

Tryptophan alkyl esters, including butyl esters, have been studied for their interactions in photochemical processes. These studies are significant in understanding the photo-oxygenation of tryptophan derivatives, which is relevant in photodynamic therapy and photochemical reactions in biological systems (Criado et al., 1996).

4. Enantiomer Separation

Tryptophan butyl ester has been used in the separation of enantiomers, an important process in the production of chiral drugs and in the analysis of pharmaceuticals. Capillary zone electrophoresis using human serum transferrin has been employed for this purpose, demonstrating the utility of tryptophan derivatives in chiral separation techniques (Kilár & Fanali, 1995).

5. Medicinal Chemistry and Pharmacology

Studies have explored the role of tryptophan derivatives in medicinal chemistry. They are used in synthesizing various pharmaceutical compounds, exhibiting potential in treating various diseases and disorders. This research is vital for the development of new drugs targeting specific physiological pathways involving tryptophan (MacLeod et al., 1995).

6. Biochemical and Nutritional Analysis

Tryptophan and its derivatives are studied for their role in nutrition and health. They are essential amino acids required for protein synthesis and are metabolized into various bioactive molecules. Understanding their biochemical pathways is crucial for nutritional science and health research (Friedman, 2018).

Safety And Hazards

The synthesis of tryptophan butyl ester involves the use of potentially hazardous materials, including t-butanol and boron trifluoride diethyl etherate . Therefore, appropriate safety measures should be taken during the synthesis process, including the use of personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the study of tryptophan butyl ester could involve the development of more efficient and safe methods for its synthesis . Additionally, the unique properties of tryptophan, such as its ability to form cation–π interactions, could be further explored for potential applications in various biochemical processes .

properties

IUPAC Name

butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14/h4-7,10,13,17H,2-3,8-9,16H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWXYSUDFGURNJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185266
Record name Tryptophan butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptophan butyl ester

CAS RN

31338-08-6
Record name Tryptophan butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031338086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophan butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
W Liu, M Caffrey - Biochemistry, 2006 - ACS Publications
… methyl ester hydrochloride (W−C 1 , MW 254.7 g/mol, lot 043H3252), dl-tryptophan ethyl ester hydrochloride (W−C 2 , MW 268.7 g/mol, lot 23H0221), and dl-tryptophan butyl ester …
Number of citations: 54 pubs.acs.org
F Kilár, S Fanali - Electrophoresis, 1995 - Wiley Online Library
… DL-Tryptophan methyl ester (TME), DL-tryptophan ethyl ester (TEE) and DL-tryptophan butyl ester (TBE), obtained from Sigma (St. Louis, MO, USA), were dissolved in water. A 400 mM …
A Nardi, L Ossicini, S Fanali - Chirality, 1992 - Wiley Online Library
… , p-CD (20 mM) gave a resolution only of DLtryptophan ethyl ester (R = 0.9), whereas 40 mM of y-CD allowed separation of only the enantiomers of DL-tryptophan butyl ester (R = 0.4). …
Number of citations: 47 onlinelibrary.wiley.com
RJ Pauley, WW Fredricks, OH Smith - Journal of Bacteriology, 1978 - Am Soc Microbiol
… Louis, Mo., supplied 5-hydroxy-DL-tryptophan, 7-methylDL-tryptophan, and DL-tryptophan butyl ester hydrochloride. IPA was purchased from Eastman Organic Chemical Div., Eastman …
Number of citations: 14 journals.asm.org
S Criado, SG Bertolotti, AT Soltermann… - Journal of Photochemistry …, 1997 - Elsevier
… Ltryptophan, L-tryptophan-methyl ester, DL-tryptophan-butyl ester and DL-tryptophan-octyl ester (all purchased from Sigma) were employed as received. The referencecompound 9,10-…
Number of citations: 21 www.sciencedirect.com
BR Maharjan - 1998 - cardinalscholar.bsu.edu
… L-tryptophan butyl ester (15) was prepared by the neutralization of the commercially available hydrochloride salt of L-tryptophan butyl ester (18) with 14% ammonium hydroxide solution. …
Number of citations: 2 cardinalscholar.bsu.edu
F Olang - 1995 - cardinalscholar.bsu.edu
… -5, 8-dione (55) with (3-methyltryptophan methyl ester (4), Ltryptophan methyl ester (56), L-tryptophan ethyl ester (57), L-tryptophan propyl ester (58), L-tryptophan butyl ester (59), L-…
Number of citations: 2 cardinalscholar.bsu.edu
L Zhang, YT Kao, W Qiu, L Wang… - The Journal of Physical …, 2006 - ACS Publications
… For tryptophan butyl ester buried at position 1 (Figure 5), the initial solvation dynamics obtained occurs in 1.43 ps. Similarly, the 300-nm transient gives three decay solvation …
Number of citations: 113 pubs.acs.org
H Nakamura, JJ Pisano - Journal of Chromatography A, 1978 - Elsevier
Two sensitive and specific methods have been developed for the detection of tryptophan, tryptamine, N-terminal tryptophan peptides and othe 3-(2-aminoethyl)- indoles on thin-layer …
Number of citations: 16 www.sciencedirect.com
S Criado, SG Bertolotti, NA García - Journal of Photochemistry and …, 1996 - Elsevier
… L-Tryptophan, L-tryptophan methyl ester (trpME), DL-tryptophan butyl ester (trpBE), DL-tryptophan octyl ester (trpOE), Lalanine (ala), indole (In), tryptamine (trypta), indole-3acetic acid (…
Number of citations: 64 www.sciencedirect.com

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